![molecular formula C17H16BrN5O3 B2694608 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide CAS No. 1797584-62-3](/img/structure/B2694608.png)
5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C17H16BrN5O3 and its molecular weight is 418.251. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antiprotozoal Activity
Research by Ismail et al. (2003) delved into the synthesis of compounds related to 5-bromo-nicotinamide derivatives, focusing on their antiprotozoal activity. Their work involved a series of chemical reactions, leading to compounds that exhibited significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. Notably, some of these compounds were curative in an in vivo mouse model for Trypanosoma b.rhodesiense at low oral dosages (Ismail et al., 2003).
Applications in Heterocyclic Chemistry
Patel and Shaikh (2010) explored the synthesis of nicotinic acid derivatives, including those incorporating furan-2-yl groups. These compounds were evaluated for antimicrobial activity against various bacterial and fungal species. The study demonstrated the potential of these derivatives as antimicrobial agents (Patel & Shaikh, 2010).
Nicotinic Acid Crown Ethers
Newkome and Marston (1983) investigated the synthesis of nicotinic acid crown ethers, including reactions that might be relevant to the synthesis of complex nicotinamide derivatives. Their research contributed to the understanding of macrocyclic and heterocyclic chemistry, which is crucial in the development of new materials and pharmaceutical compounds (Newkome & Marston, 1983).
P2Y12 Receptor Antagonists
Bach et al. (2013) conducted research on ethyl nicotinates and their derivatives, investigating their potential as antagonists of the P2Y12 receptor. This research is significant as the P2Y12 receptor is a key target in antiplatelet therapies. Their findings highlight the importance of shape and electrostatic similarity in the development of new pharmaceutical agents (Bach et al., 2013).
Deuterium-Labelled Compounds
Ismail and Boykin (2004) focused on the synthesis of deuterium-labelled nicotinamidine derivatives, including those with furan-2-yl groups. This work is crucial for the development of labelled compounds used in pharmacokinetics and metabolic studies (Ismail & Boykin, 2004).
Furan Carboxylic Acids
Jia et al. (2019) investigated the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, utilizing enzyme cascades. This research is significant for producing biobased building blocks for the pharmaceutical and polymer industries (Jia et al., 2019).
特性
IUPAC Name |
5-bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O3/c18-12-8-11(9-19-10-12)16(24)20-5-6-22-17(25)23(13-3-4-13)15(21-22)14-2-1-7-26-14/h1-2,7-10,13H,3-6H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWTZZQDKBUIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CN=C3)Br)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。